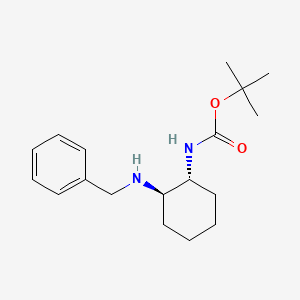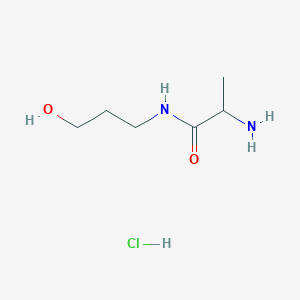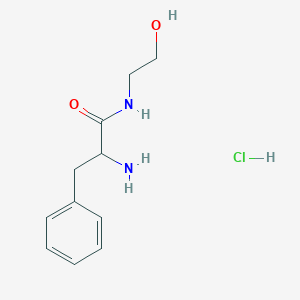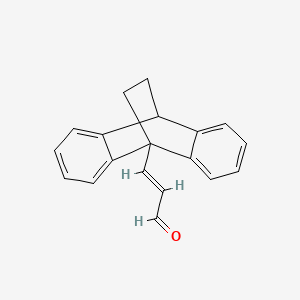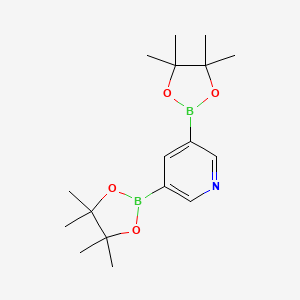
3,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Vue d'ensemble
Description
“3,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound that is part of the boronic acids and derivatives family . It is also known as 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .
Synthesis Analysis
The synthesis of this compound involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also involve hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Chemical Reactions Analysis
This compound can undergo Suzuki cross-coupling reactions and amination reactions . It can also couple with aryl iodides in the presence of a copper catalyst to form aryl boronates .Applications De Recherche Scientifique
Synthesis and Crystal Structure
Synthesis and Characterization : This compound is involved in the synthesis of boric acid ester intermediates, particularly with benzene rings. It's used in multi-step substitution reactions and confirmed through various spectroscopy and mass spectrometry techniques. The molecular structures are optimized and analyzed using Density Functional Theory (DFT) for consistency with crystal structures determined by X-ray diffraction (Huang et al., 2021).
Crystal Structure Analysis : The compound plays a crucial role in crystallographic and conformational analyses of related compounds. The molecular electrostatic potential and frontier molecular orbitals are investigated, revealing various physicochemical properties (Huang et al., 2021).
Catalysis
- Pd-Catalyzed Borylation : It is used in the palladium-catalyzed borylation of arylbromides. This method is particularly effective in borylation of arylbromides bearing sulfonyl groups, representing an advancement in synthetic chemistry (Takagi & Yamakawa, 2013).
Polymer Synthesis
Polymers with Electronic Applications : The compound is instrumental in synthesizing deeply colored polymers with specific electronic properties. These polymers are soluble in common organic solvents and have applications in material science (Welterlich, Charov, & Tieke, 2012).
Luminescent Properties in Polymers : It contributes to the synthesis of fluorene copolymers with distinctive luminescent properties. These copolymers show potential in applications like photoluminescence and electroluminescence (Cheon et al., 2005).
Semiconducting Polymers : The compound is used as a precursor for the synthesis of high-performance semiconducting polymers, demonstrating its utility in advanced material synthesis (Kawashima et al., 2013).
Conducting Polymers from Low Oxidation Potential Monomers : It aids in the synthesis of conducting polymers derived from low oxidation potential monomers, illustrating its role in the development of novel electrical materials (Sotzing et al., 1996).
Chemical Reactivity and Structure Analysis
- Study of Molecular Structure : This compound is essential for studying the molecular structure and reactivity of pyrazole derivatives. The study of their crystal structure and comparison with regioisomers reveals insights into their stability and reactivity (Sopková-de Oliveira Santos et al., 2003).
Applications in Material Science
- In Electronic Materials Synthesis : Its application in the synthesis of electron transport materials and key intermediates for triphenylene-based materials highlights its importance in the field of material science (Xiangdong et al., 2017).
Orientations Futures
The future directions for this compound could involve its use in further organic synthesis reactions, given its potential for Suzuki cross-coupling reactions and amination reactions . Its use in the synthesis of enantioenriched secondary boronate esters, which undergo facile Suzuki-Miyaura coupling with minimal erosion of enantiopurity, has been reported .
Mécanisme D'action
Target of Action
It is known that this compound is used in the preparation of polyazatriaryl ligands by sequential borylation/suzuki-miyaura coupling .
Mode of Action
It is known to be involved in the borylation of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Biochemical Pathways
It is known to be involved in the suzuki-miyaura coupling reaction, which is a type of palladium-catalyzed cross coupling reaction .
Result of Action
It is known to be used in the preparation of polyazatriaryl ligands .
Propriétés
IUPAC Name |
3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27B2NO4/c1-14(2)15(3,4)22-18(21-14)12-9-13(11-20-10-12)19-23-16(5,6)17(7,8)24-19/h9-11H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLRGJDKNWXNRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)B3OC(C(O3)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27B2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719898 | |
| Record name | 3,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1012085-50-5 | |
| Record name | 3,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-Chloro-4-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1440795.png)
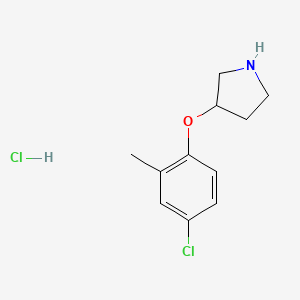
![3-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1440798.png)
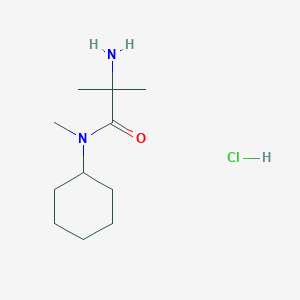
![Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B1440800.png)
![4-{[4-(tert-Pentyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1440802.png)

![1,2,4-Trimethyl-1,2,3,4-tetrahydro-benzo[4,5]-furo[3,2-c]pyridin-8-ylamine succinate](/img/structure/B1440806.png)
![(6S)-2-[(3-chloro-4-fluorophenyl)methyl]-N,8-diethyl-1,2,6,7,8,9-hexahydro-10-hydroxy-6-methyl-1,9-dioxo-Pyrazino[1',2':1,5]pyrrolo[2,3-d]pyridazine-4-carboxamide](/img/structure/B1440809.png)
